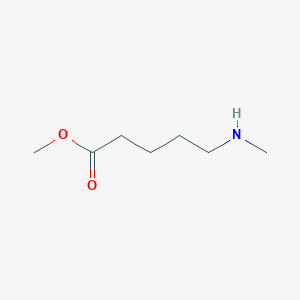

Methyl 5-(methylamino)pentanoate

Description

Methyl 5-(methylamino)pentanoate (CAS: 1253582-24-9 as the hydrochloride salt) is a methyl ester derivative featuring a pentanoate backbone substituted with a methylamino group at the fifth carbon (). It is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and food additives due to its versatile reactivity and stability as a hydrochloride salt (). The compound is synthesized via esterification or functional group modification, achieving high purity (99%) and industrial-grade applicability ().

Properties

IUPAC Name |

methyl 5-(methylamino)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8-6-4-3-5-7(9)10-2/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBVYFHQKZIEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(methylamino)pentanoate can be synthesized through several methods. One common approach involves the esterification of 5-(methylamino)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(methylamino)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 5-(methylamino)pentanol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base catalyst.

Major Products:

Oxidation: 5-(methylamino)pentanoic acid or 5-(methylamino)pentanone.

Reduction: 5-(methylamino)pentanol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(methylamino)pentanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: It is used as a building block in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of methyl 5-(methylamino)pentanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid or alcohol, which can then participate in further biochemical reactions. The methylamino group may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ester Group Variations

a. Benzyl (R)-5-((tert-Butoxycarbonyl)Amino)-2-(Methylamino)Pentanoate (Compound 6)

- Structure: Benzyl ester with Boc-protected amine and methylamino groups ().

- Key Differences : The benzyl ester enhances lipophilicity compared to the methyl ester, while the Boc group allows selective deprotection for peptide synthesis.

- Synthesis : Achieved via deprotection of a nitrobenzenesulfonamide intermediate, yielding 82% without further purification ().

- Applications: Used in controlled peptide chain elongation, contrasting with the industrial focus of Methyl 5-(methylamino)pentanoate .

b. Ethyl 5-(1-Methyl-5-Nitro-Benzimidazol-2-yl)Pentanoate

Functional Group Modifications

a. Methyl 5-(3-Nitroguanidino)Pentanoate Derivatives

- Examples: Methyl 2-amino-5-(3-nitroguanidino)pentanoate hydrochloride (Compound 3) and sulfonamido variants (Compounds 4a, 6a–b) ().

- Synthesis Yields: High yields (88.9–87.0%) via stepwise functionalization, comparable to this compound’s industrial synthesis .

b. Methyl 5-((3,4-Dimethoxyanthraquinone)-2-Sulfonamido)Pentanoate (Compound 9)

- Structure: Sulfonamido-linked anthraquinone with methoxy groups ().

- Key Differences: The anthraquinone moiety enables fluorescence and intercalation properties, useful in imaging or DNA-targeted therapies.

- Synthesis: Achieved via coupling with 5-aminopentanoate hydrochloride (91% yield), highlighting efficient amide bond formation .

a. Methyl 5-(1,3-Dihydroxyphenyl)Pentanoate 1-O-β-D-Glucopyranoside (Compound 1)

- Structure: Phenolic glucoside with a methyl ester ().

- Key Differences: The glucoside enhances water solubility, contrasting with the hydrophobic nature of this compound.

b. Methyl 5,5,5-Trifluoro-4-(m-Tolylamino)Pentanoate

Physicochemical Comparison

| Property | This compound | Benzyl Derivative (6) | Nitroguanidino Derivative (3) |

|---|---|---|---|

| Solubility | High in polar solvents (as HCl salt) | Moderate in organic solvents | Low (due to nitro group) |

| Stability | Stable as hydrochloride salt | Labile to acidic conditions | Sensitive to reducing agents |

| Molecular Weight (g/mol) | ~280 (analog-based estimate) | 349.43 | 309.73 |

Industrial and Research Relevance

- This compound: Used in bulk synthesis for agrochemicals and APIs ().

- Benzyl/Boc-Protected Analogs : Critical for peptide research ().

- Nitroguanidino/Sulfonamido Derivatives: Explored for targeted therapies ().

- Fluorinated/Toluidine Variants : Prioritized in medicinal chemistry for enhanced pharmacokinetics ().

Biological Activity

Methyl 5-(methylamino)pentanoate, with the molecular formula CHNO, is an organic compound that has garnered attention for its potential biological activity. This compound features a methylamino group attached to the fifth carbon of a pentanoate chain, making it a derivative of pentanoic acid. The unique structural characteristics of this compound influence its reactivity and biological effects, which are critical for various applications in medicinal chemistry and biochemistry.

This compound can undergo several important chemical reactions:

- Oxidation : This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO) under acidic conditions.

- Reduction : The ester group can be reduced to yield 5-(methylamino)pentanol using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

- Substitution : Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives when reacted with nucleophiles such as amines or alcohols in the presence of a base catalyst.

The table below summarizes these reaction types along with their major products:

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO, CrO | 5-(methylamino)pentanoic acid, 5-(methylamino)pentanone |

| Reduction | LiAlH, NaBH | 5-(methylamino)pentanol |

| Substitution | Amines, Alcohols | Various substituted esters or amides |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid or alcohol. This hydrolysis can lead to further biochemical reactions that may modulate enzyme activities or interact with specific receptors.

The methylamino group is particularly significant as it may participate in electrostatic interactions and hydrogen bonding with target proteins, enhancing the compound's biological effects. Studies have suggested that this compound could act as an enzyme inhibitor or modulator of protein-ligand interactions, although specific targets remain to be fully elucidated.

Research Findings and Case Studies

- Enzyme Interaction Studies : Research has indicated that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can modulate enzyme activities by altering binding affinities.

- Pharmacological Potential : The compound has been explored for its potential use in developing pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. Preliminary studies indicate that it may influence neurotransmitter systems, although further research is needed to confirm these effects.

- Comparative Analysis : When compared to structurally similar compounds such as methyl 5-aminopentanoate and ethyl 5-(methylamino)pentanoate, this compound demonstrates distinct reactivity patterns and biological activities due to the presence of the methyl group on the amino nitrogen, which enhances its solubility and interaction capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.